1-Boc-3-(Methylthio)pyrrolidine

Organic Synthesis Protecting Group Strategy Chemoselectivity

Synthesizing kinase-focused libraries without orthogonal protection often leads to intractable side reactions. 1-Boc-3-(Methylthio)pyrrolidine (CAS 164666-07-3) resolves this by providing a stable Boc-protected amine with a compact methylthio handle. - Enables sequential deprotection/functionalization at N or S centers for diverse pharmacophore construction. - Methylthio group can be oxidized to sulfoxide/sulfone to modulate hydrogen bonding in ATP-binding pockets. - Serves as a proline mimic in peptidomimetics; commercially available at scale for multi-gram SAR campaigns.

Molecular Formula C10H19NO2S
Molecular Weight 217.327
CAS No. 164666-07-3
Cat. No. B599573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(Methylthio)pyrrolidine
CAS164666-07-3
Molecular FormulaC10H19NO2S
Molecular Weight217.327
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)SC
InChIInChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3
InChIKeyRFFVIHRYBTXYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-(Methylthio)pyrrolidine: Ready-to-Procure Intermediate


1-Boc-3-(Methylthio)pyrrolidine (CAS 164666-07-3) is a N-tert-butoxycarbonyl (Boc) protected 3-methylthio-substituted pyrrolidine building block with the molecular formula C₁₀H₁₉NO₂S and a molecular weight of 217.33 g/mol . As a key intermediate in medicinal chemistry, it enables the construction of diverse pyrrolidine-containing pharmacophores through controlled deprotection and subsequent functionalization at either the nitrogen or sulfur centers. Commercially available at purities of ≥95% from multiple vendors , this compound serves as a strategic starting material for the synthesis of kinase inhibitors, peptidomimetics, and other bioactive molecules .

Protection Strategy Orthogonal Boc deprotection preserves methylthio integrity
Synthetic Versatility Functionalization at amine or sulfur enables diverse pharmacophore construction
Procurement Readiness Multi-vendor availability at ≥95% purity supports gram-to-kilogram workflows

1-Boc-3-(Methylthio)pyrrolidine: Unmatched by Common Analogs


Direct substitution of 1-Boc-3-(methylthio)pyrrolidine with simpler pyrrolidine derivatives is not feasible in multi-step syntheses due to the orthogonal protection strategy provided by the Boc group. While unprotected 3-(methylthio)pyrrolidine (CAS 164666-10-8) lacks the necessary nitrogen protection, leading to unwanted side reactions during subsequent functionalization , alternative Boc-protected analogs such as 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine introduce bulkier aromatic substituents that alter steric and electronic properties, impacting both reaction yields and downstream biological activity . Furthermore, chiral variants like (S)-1-Boc-3-(methylthio)pyrrolidine are required for enantioselective syntheses but come at significantly higher cost and limited availability . The specific combination of a Boc-protected amine and a compact methylthio group at the 3-position provides a unique balance of stability, reactivity, and synthetic versatility that generic alternatives cannot replicate.

Unprotected 3-(methylthio)pyrrolidine
Free amine may lead to competitive N-functionalization and reported yield loss in multi-step routes. Protection-state mismatch can alter reaction selectivity.
Bulky Boc-protected analogs
Larger aromatic substituents introduce steric and electronic shifts that may affect downstream SAR interpretation and coupling efficiency.
Chiral (S)-enantiomer variant
Enantioselective syntheses require the specific enantiomer; racemic or opposite enantiomer may not transfer stereochemical outcomes. Higher cost and limited supply may constrain scale-up.

1-Boc-3-(Methylthio)pyrrolidine: Strategic Procurement Evidence


Chemoselective Deprotection Preserving Methylthio Group

The Boc group in 1-Boc-3-(methylthio)pyrrolidine provides stability under basic conditions while allowing selective deprotection under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) without affecting the methylthio substituent . In contrast, unprotected 3-(methylthio)pyrrolidine (CAS 164666-10-8) exhibits free amine reactivity, leading to competitive N-alkylation or N-acylation during subsequent steps, reducing overall yields by 15-30% in multi-step sequences . This orthogonal protection is critical for maintaining structural fidelity in complex target syntheses.

Chemoselective Deprotection
Class-level inference
Boc stable under basic conditions; quantitative deprotection under mild acid (TFA/DCM) without methylthio alteration
Orthogonal protection supports synthetic route fidelity
Prevents reported 15–30% yield loss from side reactions in multi-step sequences
Organic Synthesis Protecting Group Strategy Chemoselectivity

Physicochemical Stability for Handling and Storage

1-Boc-3-(methylthio)pyrrolidine exhibits a boiling point of 294.7°C at 760 mmHg, a density of 1.085 g/cm³, and a flash point of 132.0°C . In comparison, unprotected 3-(methylthio)pyrrolidine has a significantly lower boiling point (estimated 180-200°C) and higher volatility, which complicates handling and purification at scale . The higher boiling point and lower volatility of the Boc-protected form are advantageous for distillation-free workups and long-term storage stability under recommended cool, dry conditions .

Physicochemical Stability
Class-level inference
Bp 294.7°C vs ~180–200°C for unprotected analog; density 1.085 g/cm³; flash point 132°C
Lower volatility may simplify purification and storage
Data to verify under specific pilot-scale conditions
Physicochemical Properties Process Chemistry Stability

Commercial Availability and Consistent Purity

1-Boc-3-(methylthio)pyrrolidine is commercially available from multiple suppliers at purities ≥95%, with documented HPLC traceability . In contrast, less common analogs such as 1-Boc-3-(methylthio)pyrrolidine-3-carboxylic acid (CAS 1824340-23-9) are available from fewer sources and at significantly higher cost (e.g., $1,917/100 mg vs. $50-100/g for the target compound) . This widespread availability and competitive pricing reduce procurement lead times and enable cost-effective scale-up.

Commercial Availability
Cross-study comparable
≥95% purity; multiple vendors; reported $50–100/g vs $1,917/100 mg for a carboxyl analog
Cost profile and supplier breadth support procurement planning
Market pricing context; confirm with supplier quote
Procurement Quality Control Reproducibility

Directed Metalation for α-Functionalization

The Boc group in 1-Boc-3-(methylthio)pyrrolidine can serve as a directing group for lithiation at the α-position, enabling the introduction of diverse electrophiles. Studies on analogous N-Boc pyrrolidines have demonstrated efficient α-lithiation with s-BuLi/TMEDA at -78°C, followed by trapping with electrophiles in yields ranging from 60-85% [1]. Unprotected pyrrolidines cannot undergo similar directed metalations due to competing N-lithiation and decomposition. While direct data for the methylthio-substituted variant are limited, the Boc group's established directing ability provides a clear synthetic advantage over non-protected analogs.

Directed Metalation
Class-level inference
Boc-directed α-lithiation with s-BuLi/TMEDA enables electrophile trapping; reported yields 60–85% for N-Boc pyrrolidines
May support late-stage α-diversification in medicinal chemistry
Methylthio-substituted variant data limited; review reference methodology
Directed Metalation Functionalization Synthetic Methodology

1-Boc-3-(Methylthio)pyrrolidine: Procurement & Application Scenarios


Kinase Inhibitor and Receptor Modulator Synthesis

As a versatile building block, 1-Boc-3-(methylthio)pyrrolidine is integrated into kinase inhibitor scaffolds where the pyrrolidine core mimics proline or serves as a conformational constraint. The methylthio group can be oxidized to sulfoxide or sulfone, modulating hydrogen-bonding interactions with kinase ATP-binding pockets . Procurement of this intermediate enables rapid access to compound libraries for structure-activity relationship (SAR) studies targeting kinases such as BTK, CDKs, and receptor tyrosine kinases .

Spirocyclic and Fused Heterocyclic Systems

The Boc-protected pyrrolidine ring serves as a scaffold for the construction of spirocyclic and fused heterocyclic systems, common in natural products and drug candidates. Controlled deprotection followed by intramolecular cyclization yields pyrrolizidine, indolizidine, and related frameworks [1]. The methylthio group provides a handle for further diversification via cross-coupling or oxidation, enabling the synthesis of complex, three-dimensional molecular architectures.

Peptidomimetic and Protease Inhibitor Design

The pyrrolidine ring is a privileged scaffold in peptidomimetics, mimicking the proline residue and inducing β-turn conformations. 1-Boc-3-(methylthio)pyrrolidine can be incorporated into peptide chains following Boc deprotection and coupling. The methylthio substituent offers a unique hydrophobic contact and potential for metabolic stabilization, making it valuable in the design of protease inhibitors and other peptide-based therapeutics .

Large-Scale Process and Pilot Plant Operations

Due to its commercial availability at scale, well-characterized physicochemical properties (high boiling point, low volatility), and stable storage profile, 1-Boc-3-(methylthio)pyrrolidine is suitable for process research and pilot-scale campaigns. Its cost-effectiveness relative to more specialized analogs supports economical multi-kilogram syntheses of advanced intermediates .

Application
Selection Property
Validation Focus
Kinase Inhibitor & Receptor Modulator Studies
Boc-protected pyrrolidine with oxidizable methylthio handle
SAR library expansion and kinase-binding interaction review
Spirocyclic & Fused Heterocyclic System Synthesis
Controlled deprotection enables intramolecular cyclization
Scaffold diversification and 3D architecture construction
Peptidomimetic & Protease Inhibitor Design
Proline-mimicking pyrrolidine core with hydrophobic methylthio group
Conformational constraint and metabolic stabilization review
Process Research & Pilot-Scale Campaigns
Well-characterized stability profile and multi-vendor availability
Scale-up feasibility and cost-effective multi-kilogram procurement

Technical Documentation Hub

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24 linked technical documents
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